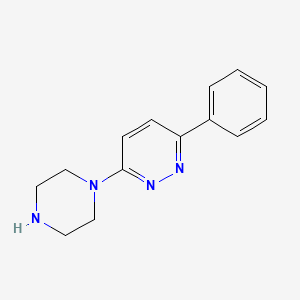

3-Phenyl-6-(piperazin-1-yl)pyridazine

Description

3-Phenyl-6-(piperazin-1-yl)pyridazine (CAS: 50693-75-9, Molecular Formula: C₁₄H₁₆N₄, MW: 240.31) is a pyridazine-based heterocyclic compound featuring a phenyl group at the 3-position and a piperazine moiety at the 6-position of the pyridazine ring. It serves as a critical scaffold in medicinal chemistry, particularly for developing inhibitors targeting enzymes such as acetylcholinesterase (AChE) and p38 mitogen-activated protein kinase (MAPK) . Its structural flexibility allows for diverse chemical modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Propriétés

IUPAC Name |

3-phenyl-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-14(17-16-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQDWXKOJGHXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433827 | |

| Record name | 3-Phenyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50693-75-9 | |

| Record name | 3-Phenyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(piperazin-1-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenylpyridazine with piperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenyl-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyridazinone derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Applications De Recherche Scientifique

3-Phenyl-6-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Phenyl-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Modifications at the Piperazine Substituent

3-Phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW01-3-183WH)

- Structural Difference : Incorporation of a pyrimidin-2-yl group on the piperazine ring.

- Functional Impact : This modification enhances binding affinity to p38α MAPK, a target in neuroinflammation. The pyrimidine group facilitates hydrogen bonding with kinase active sites, improving inhibitory potency (IC₅₀: 0.8 μM) compared to the parent compound .

- Application : Used in CNS-penetrant therapeutics for neurodegenerative diseases .

3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine

- Structural Difference : Chlorine substitution at the 3-position and a 4-chlorophenyl group on piperazine.

- Functional Impact : Exhibits AChE inhibitory activity (IC₅₀: 12.3 μM) due to enhanced electrophilicity from chlorine, which interacts with the catalytic serine residue in AChE .

- Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridazine with 4-chlorophenylpiperazine .

6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone

- Structural Difference: Replacement of phenyl with 2-fluorophenyl and oxidation to pyridazinone.

- Functional Impact: The electron-withdrawing fluorine enhances metabolic stability and solubility.

Modifications at the Pyridazine Core

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structural Difference : Piperidine at position 3 and pyrazole at position 4.

- Functional Impact : The pyrazole group introduces π-π stacking interactions, improving binding to kinase targets. However, reduced solubility compared to piperazine analogs limits CNS penetration .

3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW069a)

Physicochemical and Pharmacokinetic Comparisons

| Compound | MW | LogP | AChE IC₅₀ (μM) | p38α MAPK IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 3-Phenyl-6-(piperazin-1-yl)pyridazine | 240.31 | 2.1 | N/A | 15.2 | 0.8 |

| 3-Chloro-6-(4-Cl-Ph-piperazinyl) | 354.25 | 3.5 | 12.3 | N/A | 0.3 |

| MW01-3-183WH | 375.41 | 2.8 | N/A | 0.8 | 1.2 |

| 6-(4-F-Ph-piperazinyl)-pyridazinone | 277.29 | 1.9 | 18.5 | N/A | 2.1 |

Key Observations :

- Chlorine or fluorine substitutions increase lipophilicity (LogP) but reduce solubility.

- Pyrimidine-modified analogs (e.g., MW01-3-183WH) achieve nanomolar-range kinase inhibition due to optimized hydrogen-bonding networks .

Activité Biologique

3-Phenyl-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 240.31 g/mol. Its structure features a pyridazine core substituted with a phenyl group and a piperazine moiety, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

- Antimicrobial Effects : It has demonstrated activity against various microbial strains, suggesting its utility in treating infections.

Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It can bind to specific receptors, potentially modulating signaling pathways related to cell growth and survival.

- Oxidative Stress Reduction : Studies suggest it may act as an antioxidant, reducing oxidative damage in cells .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of pyridazine derivatives, this compound was found to significantly inhibit IL-β production in HL-60 cells stimulated with lipopolysaccharide. This suggests a mechanism through which the compound may reduce inflammation in vivo .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations of 50 µM and above, the compound induced significant cell death, while lower concentrations exhibited minimal toxicity, indicating a dose-dependent response .

Synthesis and Stability

The synthesis of this compound involves multiple steps, including the introduction of functional groups into the pyridazine framework. Key synthetic routes require careful control over reaction conditions to optimize yield and purity. The compound is stable under standard laboratory conditions but may degrade under extreme pH or oxidative conditions.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Trials : Investigating its efficacy and safety in human subjects for various therapeutic applications.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- Derivatives Development : Synthesizing novel derivatives to enhance activity and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.